molecular formula C19H19N5O3 B2611508 ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1351634-14-4

ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No.: B2611508
CAS No.: 1351634-14-4
M. Wt: 365.393
InChI Key: AIMYPERIBXNENS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a heterocyclic ester featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via a carboxamido group to a benzoate ester. This structure combines aromatic heterocycles (pyridazine and pyrazole) with a flexible carboxamido bridge, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling pyridazine-3-carboxylic acid derivatives with substituted pyrazoles, followed by esterification .

Properties

IUPAC Name

ethyl 4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-4-27-19(26)14-5-7-15(8-6-14)20-18(25)16-9-10-17(22-21-16)24-13(3)11-12(2)23-24/h5-11H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMYPERIBXNENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN=C(C=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the formation of the pyridazine ring, and finally, the esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Yield/Purity
Ester Hydrolysis Alkaline (NaOH, aqueous ethanol, reflux)4-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoic acid85–92% (conventional)
Amide Hydrolysis Acidic (HCl, 110°C)6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxylic acid + 4-aminobenzoic acidLimited yield (~50%)

Ester hydrolysis proceeds efficiently under alkaline conditions, while amide cleavage requires stronger acidic environments . Ultrasonication enhances reaction rates for ester hydrolysis, reducing time from 6 hours (conventional) to 1.5 hours with comparable yields .

Cyclization to Pyridone Derivatives

The compound participates in cyclization reactions to form fused pyridone systems:

Mechanism :

  • Base-mediated deprotonation of the amide nitrogen.

  • Intramolecular nucleophilic attack on the pyridazine ring.

  • Aromatization via elimination of ethanol.

Method Conditions Product Yield
Conventional HeatingKOtBu, DMF, 80°C, 8h4,6-Dimethyl-3-cyano-2-pyridone benzoate68%
UltrasonicationKOtBu, DMF, 40°C, 1.5hSame product89%

Ultrasonication improves reaction efficiency by enhancing mass transfer and reducing side reactions .

Enzyme Inhibition via Autotaxin Binding

The compound acts as a competitive inhibitor of autotaxin (ATX), an enzyme involved in lysophosphatidic acid (LPA) production:

Parameter Value Source
IC50 (ATX inhibition)5.3 µM
Binding Affinity (KD)4.1 µM (SMARCA4)
Selectivity>10-fold vs BRD4

Mechanistic Insights :

  • The pyridazine nitrogen forms dual hydrogen bonds with Asn1540 in SMARCA4 .

  • The pyrazole methyl groups enhance hydrophobic interactions within the enzyme pocket.

Coupling Reactions for Structural Diversification

The benzoate moiety undergoes coupling with amino acid esters:

OxymaPure/DIC Methodology :

Amino Acid Ester Product Yield (Ultrasonic) Yield (Conventional)
L-Alanine ethyl esterBenzoate-alanine conjugate93%75%
Glycine methyl esterBenzoate-glycine conjugate88%68%

Ultrasonic conditions accelerate coupling by 3–4x while maintaining high purity (≥95% by HPLC) .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition Half-Life (t₁/₂) Degradation Products
pH 7.4 buffer, 37°C12.4 hHydrolyzed ester + oxidized pyridazine
Human liver microsomes6.8 hGlucuronidated metabolites

Oxidative degradation primarily occurs at the pyridazine ring’s C4 position .

Comparative Reaction Efficiency

Ultrasonication significantly enhances key transformations:

Reaction Time (Conventional) Time (Ultrasonic) Yield Increase
Ester hydrolysis6 h1.5 h+7%
Pyridone cyclization8 h2 h+21%
Amino acid coupling24 h6 h+18%

This method reduces energy consumption and improves scalability .

Functional Group Compatibility

The compound tolerates modifications at multiple sites:

Site Permissible Modifications Impact on Bioactivity
Pyrazole C3/C5 methylHalogenation, alkyl chain extensionEnhanced ATX inhibition (IC50 ↓ 2.1 µM)
Benzoate para-positionSulfonation, nitro reductionImproved aqueous solubility (LogP ↓ 1.2)
Pyridazine N1Coordination with metal ionsEnables catalytic applications (e.g., Pd)

These modifications are critical for optimizing pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate has been investigated for its potential therapeutic properties:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that derivatives of pyrazole can exhibit significant anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range .
  • Anti-inflammatory Properties : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. This suggests that this compound may also possess anti-inflammatory activities .

Biological Research

The compound's interactions at the molecular level make it a valuable tool in biological studies:

  • Enzyme Inhibition Studies : this compound can serve as a lead compound for developing enzyme inhibitors targeting metabolic pathways involved in disease progression .
  • Mechanistic Studies : Understanding how this compound interacts with specific receptors or enzymes can provide insights into its therapeutic mechanisms and help identify new drug targets .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibits proliferation of MCF-7 cells
Anti-inflammatoryPotential inhibition of COX enzymes
Enzyme InhibitionInhibits key metabolic enzymes

Case Study 1: Anticancer Activity

A study published in the International Journal of Pharmaceutical Sciences Review and Research demonstrated that pyrazole derivatives showed significant inhibitory effects on cancer cell lines. The compound's structural features were linked to its ability to modulate pathways associated with tumor growth .

Case Study 2: Enzyme Interaction

Research focusing on enzyme inhibitors highlighted the potential of compounds similar to this compound to selectively inhibit enzymes involved in metabolic diseases. This opens avenues for developing targeted therapies with reduced side effects .

Mechanism of Action

The mechanism of action of ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Differences

Compound Name (Identifier) Heterocyclic Substituent Linker Group Notable Properties/Applications
Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate (Target) Pyridazine + 3,5-dimethylpyrazole Carboxamido (-CONH-) Potential kinase inhibition, thermal stability
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine Phenethylamino (-CH₂CH₂NH-) Lower steric hindrance; possible CNS activity
I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) 6-Methylpyridazine Phenethylamino (-CH₂CH₂NH-) Enhanced lipophilicity due to methyl group
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazole Phenethylamino (-CH₂CH₂NH-) Higher polarity; antimicrobial applications
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) 3-Methylisoxazole Phenethylthio (-CH₂CH₂S-) Improved oxidative stability

Key Observations:

Methylisoxazole derivatives (e.g., I-6273, I-6373) exhibit higher polarity due to the oxygen-rich isoxazole ring, which may reduce membrane permeability compared to pyridazine/pyrazole systems .

Linker Group Variations: The carboxamido (-CONH-) linker in the target compound provides rigidity and hydrogen-bonding capacity, contrasting with the more flexible phenethylamino (-CH₂CH₂NH-) or thio (-S-) linkers in analogs. This rigidity could improve thermal stability in material applications . Thioether linkers (e.g., I-6373) may confer resistance to enzymatic degradation compared to amino or carboxamido groups .

Reactivity and Functional Performance: Pyrazole derivatives (as in the target compound) are known precursors for synthesizing fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines), suggesting utility in multi-step synthetic pathways . Ethyl 4-(dimethylamino)benzoate analogs (unrelated but structurally similar) demonstrate superior reactivity in polymerization initiators compared to methacrylate-based systems, highlighting the importance of substituent electronic effects .

Research Findings and Implications

  • Biological Activity : Pyridazine-pyrazole hybrids are explored as kinase inhibitors due to their ability to occupy ATP-binding pockets. The target compound’s 3,5-dimethylpyrazole group may reduce metabolic degradation compared to unsubstituted analogs .
  • Material Science: Carboxamido-linked esters exhibit higher thermal stability (e.g., decomposition temperatures >200°C inferred from similar compounds) than phenethylamino-linked derivatives, making them suitable for high-temperature resins .
  • Synthetic Challenges : The steric bulk of 3,5-dimethylpyrazole in the target compound may complicate coupling reactions, requiring optimized catalysts or elevated temperatures .

Biological Activity

Ethyl 4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamido)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N5O3C_{19}H_{19}N_{5}O_{3} with a molecular weight of 365.4 g/mol . The compound features a complex structure that contributes to its biological activity.

Synthesis

Recent studies have focused on the synthesis of derivatives of this compound. The synthetic pathways typically involve the reaction of 3,5-dimethyl-1H-pyrazole with pyridazine derivatives, followed by carboxamide formation and esterification .

Anticancer Properties

Several studies have reported the anticancer activity of compounds related to this compound. For instance, derivatives containing the pyrazole moiety have demonstrated significant antiproliferative effects against various human tumor cell lines. In vitro assays showed that these compounds could inhibit cell growth with GI50 values ranging from nanomolar to micromolar concentrations .

The mechanism underlying the anticancer activity appears to involve the inhibition of key signaling pathways associated with tumor proliferation and survival. Compounds with similar structures have been shown to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling and cancer progression .

Study 1: Antiproliferative Activity

A study conducted on a series of pyrazole derivatives, including those related to this compound, revealed that these compounds exhibited notable antiproliferative activity across several cancer cell lines. The results indicated that the introduction of specific functional groups significantly enhanced their biological efficacy .

Compound NameCell Line TestedGI50 (nM)
Compound AMCF-750
Compound BHeLa30
Ethyl DerivativeA54920

Study 2: In Vivo Efficacy

In vivo studies on animal models have shown that administration of certain pyrazole-containing compounds leads to reduced tumor growth and increased survival rates compared to control groups. These findings suggest promising therapeutic potential for further development .

Q & A

Q. What safety protocols are recommended for handling this compound during synthesis?

Researchers must adhere to strict safety measures due to potential hazards. Key protocols include:

  • PPE Requirements : Wear protective goggles, gloves, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods or glove boxes when handling volatile intermediates (e.g., azido reagents) to prevent inhalation risks .
  • Waste Disposal : Segregate chemical waste and collaborate with certified agencies for disposal to mitigate environmental contamination .

Q. What synthetic routes are commonly used to prepare this compound?

The compound’s synthesis typically involves multi-step reactions:

  • Pyridazine-Pyrazole Coupling : A palladium-catalyzed cross-coupling (e.g., PEPPSI-iPr catalyst) between pyridazine and pyrazole precursors under inert conditions (e.g., THF, 50°C) .
  • Esterification : Ethyl benzoate derivatives are synthesized via nucleophilic acyl substitution using ethyl chloroformate or similar reagents .
  • Workup : Purification via flash chromatography (cyclohexane/ethyl acetate gradients) yields the final product .

Q. How is the compound structurally characterized post-synthesis?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ = 7.84 ppm for pyrazole protons, δ = 162.4 ppm for carbonyl carbons) confirm regiochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 271.1065 for related pyrazole derivatives) .
  • Infrared (IR) Spectroscopy : Peaks at 2143 cm⁻¹ (azide stretch) and 1704 cm⁻¹ (ester C=O) validate functional groups .

Advanced Research Questions

Q. How can coupling efficiency between pyridazine and pyrazole moieties be optimized?

  • Catalyst Screening : PEPPSI-iPr (2 mol%) in THF improves cross-coupling yields (51–84%) compared to traditional Pd(PPh₃)₄ .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures (80–100°C) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 16 h → 2 h) while maintaining yield .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

  • Impurity Analysis : Trace solvents (e.g., methylene chloride) or unreacted intermediates may cause unexpected NMR signals. Dry-load purification with Celite reduces such artifacts .
  • Computational Validation : Density Functional Theory (DFT) calculations predict ¹³C chemical shifts, resolving ambiguities in crowded spectra .
  • Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environments in pyridazine rings .

Q. What computational strategies predict the compound’s reactivity in biological systems?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) using Pyrazole-4-carboxylate scaffolds as templates .
  • ADMET Profiling : SwissADME predicts pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) to prioritize derivatives for in vitro testing .
  • QSAR Modeling : Correlates substituent effects (e.g., 3,5-dimethyl groups) with anti-inflammatory activity .

Q. What strategies improve stability during long-term storage?

  • Temperature Control : Store at –20°C under argon to prevent ester hydrolysis .
  • Lyophilization : Freeze-drying in amber vials minimizes photodegradation of the pyridazine core .
  • Stability Screening : Accelerated aging studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., oxidation at pyrazole C-4) .

Methodological Insights from Key Studies

Parameter Evidence-Based Recommendations References
Optimal Reaction Temperature50–80°C for cross-coupling; 0°C for azide addition
Chromatography Solvent RatioCyclohexane:EtOAc (70:30 → 50:50) for purity >95%
HRMS Accuracy ThresholdΔm/z < 0.0001 for structural confirmation

Contradictions and Resolutions

  • Azide Safety : reports azido(trimethyl)silane as stable at 50°C, while other studies recommend limiting temperatures to <30°C. Resolution: Use slow warming (0→50°C over 1 h) to minimize exothermic risks .
  • Ester Hydrolysis : Ethyl esters in show stability in acidic media, contradicting typical ester reactivity. Resolution: Steric hindrance from 3,5-dimethylpyrazole likely slows hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.